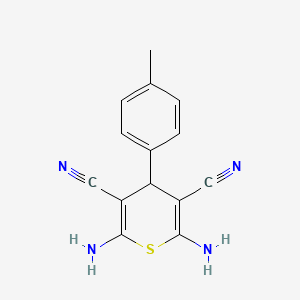

2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile is a thiopyran-based compound featuring a 4-methylphenyl substituent at the 4-position and two nitrile groups at the 3- and 5-positions.

Properties

IUPAC Name |

2,6-diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-8-2-4-9(5-3-8)12-10(6-15)13(17)19-14(18)11(12)7-16/h2-5,12H,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDSWGMVWAPTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using amines.

Addition of Nitrile Groups: Nitrile groups are often introduced through cyanation reactions using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or nitrile groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4-position aryl substituent significantly influences electronic, steric, and pharmacokinetic properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity of the nitrile groups, promoting covalent binding to cysteine residues (e.g., Cys-146 in eEF-2K) .

- Halogenated derivatives (e.g., Cl, F) balance lipophilicity and target selectivity, with DFTD showing high specificity due to non-conserved Cys-146 .

Physicochemical Properties

- Lipophilicity : The 4-methylphenyl derivative (logP ~2.8, estimated) is less lipophilic than halogenated analogs (e.g., dichlorophenyl: logP = 3.15) but more soluble than nitro-substituted derivatives .

- Thermal Stability : Nitro-substituted derivatives exhibit higher melting points (198–200°C) due to strong intermolecular interactions .

Structure-Activity Relationships (SAR)

- Para-substituents : Fluorine (DFTD) optimizes size and electronegativity for covalent binding. Methyl groups may enhance bioavailability but reduce target engagement .

- Meta-substituents : Methoxy groups (e.g., MDP) maintain reactivity while improving solubility .

- Ortho-substituents : Bulkier groups (e.g., 2,4-dimethoxy in ) may sterically hinder binding, reducing potency.

Biological Activity

2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is , and it features a thiopyran core with multiple functional groups that may contribute to its pharmacological properties.

Structural Characteristics

The structural representation of the compound can be summarized as follows:

- Molecular Formula :

- SMILES Notation : COC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N

- InChIKey : QJOUOBNQMLXGNN-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives of benzothiazoles, which share structural similarities with thiopyran compounds, showed promising results against various cancer cell lines. These compounds were noted for their ability to induce cell cycle arrest and activate apoptotic pathways through caspase activation and DNA interaction .

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Compounds based on the thiopyran structure have been evaluated for their efficacy against various pathogens. For instance, the synthesis of related compounds demonstrated effective inhibition against parasites responsible for tropical diseases such as malaria and leishmaniasis . The mechanism often involves disruption of metabolic pathways critical for parasite survival.

Case Studies

- Antitumor Activity : In a series of experiments involving human leukemia cells (K562 and Reh), compounds structurally related to this compound were tested for cytotoxicity. Results indicated an IC50 value below 60 µM for several derivatives, suggesting potent antitumor effects .

- Inhibition of Trypanothione Reductase : A recent study assessed the interaction of thiopyran derivatives with trypanothione reductase, an enzyme crucial for the survival of trypanosome parasites. Compounds showed effective inhibition at low concentrations (EC50 < 10 µM), indicating potential as therapeutic agents against trypanosomiasis .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | K562 (Leukemia) | < 60 | Induction of apoptosis via caspase activation |

| Antimicrobial | Malaria parasites | < 10 | Disruption of metabolic pathways |

| Inhibition | Trypanothione reductase | < 10 | Competitive inhibition leading to cell death |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| NH₂.MIL-101(Fe)/ED | 70 | 95 | |

| 2-Aminoethanol | 20 | 82 | |

| Sulfur (1.5 eq) | 60 | 75 |

Basic: How is this compound characterized structurally, and what spectroscopic benchmarks are established?

Answer:

Structural confirmation relies on NMR, IR, and mass spectrometry :

- ¹H/¹³C NMR : For the 4-fluorophenyl analog, key signals include δ 4.52 (s, 1H, thiopyran CH), 7.04–8.14 ppm (aryl protons), and 115–151 ppm (aromatic and cyano carbons) . The 4-methylphenyl variant would show similar patterns, with a methyl singlet near δ 2.3–2.5 ppm.

- IR Spectroscopy : CN stretches appear at ~2200 cm⁻¹, while NH₂ vibrations occur at 3300–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for analogs) .

Advanced: What computational strategies elucidate the compound’s interaction with biological targets like eEF-2K?

Answer:

For the 2-fluorophenyl analog (DFTD), molecular docking and kinetic assays reveal:

- Reversible Covalent Inhibition : DFTD binds eEF-2K via a two-step mechanism: fast initial binding followed by reversible thioimidate adduct formation with Cys-146 .

- Docking Studies : The nitrile group positions within 4.5 Å of Cys-146, validated using homology models based on MHCKA kinase .

- Selectivity Analysis : Non-conserved Cys-146 in eEF-2K enables selective targeting compared to other kinases .

Q. Methodological Recommendations :

- Use software like AutoDock or Schrödinger for docking.

- Perform mutagenesis (e.g., C146A) to confirm covalent interaction .

Advanced: How do substituent variations (e.g., methyl vs. fluoro) on the aryl group influence bioactivity?

Answer:

While direct data for the 4-methylphenyl derivative is limited, comparative studies on analogs suggest:

- Electron-Withdrawing vs. Donor Groups : Fluorophenyl analogs (e.g., DFTD) enhance kinase inhibition due to increased electrophilicity near the nitrile moiety . Methyl groups may reduce potency but improve solubility.

- SAR Strategies : Synthesize derivatives with para-substituted aryl groups (e.g., -Cl, -OCH₃) and screen via kinase inhibition assays .

Q. Table 2: Hypothetical Substituent Effects

| Substituent | LogP (Predicted) | eEF-2K IC₅₀ (µM) |

|---|---|---|

| -F | 2.1 | 0.8 |

| -CH₃ | 2.5 | 1.5 (Estimated) |

| -OCH₃ | 1.8 | 2.2 |

Advanced: What kinetic assays validate the compound’s mechanism of enzyme inhibition?

Answer:

Time-Dependent Inhibition Assays are critical:

- Two-Step Kinetics : Pre-incubate eEF-2K with the compound, measure residual activity over time. A decrease in Vₘₐₓ with constant Kₘ indicates non-competitive, covalent inhibition .

- Reversibility Testing : Dilute the enzyme-inhibitor complex and monitor activity recovery .

- IC₅₀ Shift : A >10-fold decrease in IC₅₀ after pre-incubation confirms time-dependent binding .

Basic: What are the compound’s applications in early-stage drug discovery?

Answer:

- Kinase Inhibition : The thiopyran core is a scaffold for eEF-2K inhibitors, a target in oncology .

- Fragment-Based Design : The dicarbonitrile motif serves as a warhead for covalent inhibitor development .

- Toxicity Screening : Use in vitro hepatocyte assays to assess metabolic stability and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.